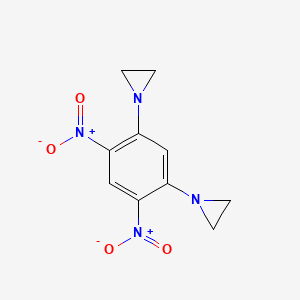
1,1'-(4,6-Dinitro-1,3-phenylene)bis(aziridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) is a compound that belongs to the class of aziridines, which are three-membered cyclic organic heterocyclic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of two aziridine groups attached to a 4,6-dinitro-1,3-phenylene moiety. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) typically involves the reaction of 4,6-dinitro-1,3-phenylenediamine with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles, leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The nitro groups on the phenylene moiety can undergo oxidation or reduction reactions, resulting in the formation of different functional groups.
Substitution Reactions: The compound can participate in substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or catalytic hydrogenation are used for oxidation and reduction reactions.
Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.
Major Products Formed
Amines: Formed from nucleophilic ring-opening reactions.
Hydroxylamines and Amines: Formed from reduction of nitro groups.
Substituted Phenylene Compounds: Formed from substitution reactions
科学的研究の応用
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Material Science: Utilized in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.
作用機序
The mechanism of action of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) involves the high reactivity of the aziridine rings. The ring strain makes the aziridine groups highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro groups on the phenylene moiety can undergo redox reactions, further contributing to the compound’s reactivity. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) can be compared with other aziridine and azetidine compounds:
Aziridine: Similar in structure but lacks the dinitro-phenylene moiety, making it less reactive in certain reactions.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain and stability.
N-Methylaziridine: An aziridine derivative with a methyl group, which affects its reactivity and stability.
The uniqueness of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) lies in its combination of aziridine rings and dinitro-phenylene moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications .
特性
CAS番号 |
27091-25-4 |
|---|---|
分子式 |
C10H10N4O4 |
分子量 |
250.21 g/mol |
IUPAC名 |
1-[5-(aziridin-1-yl)-2,4-dinitrophenyl]aziridine |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)9-6-10(14(17)18)8(12-3-4-12)5-7(9)11-1-2-11/h5-6H,1-4H2 |
InChIキー |
XRZSIFWILGJUOC-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















